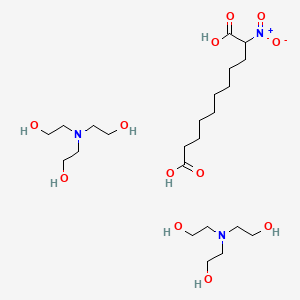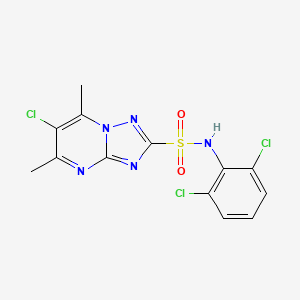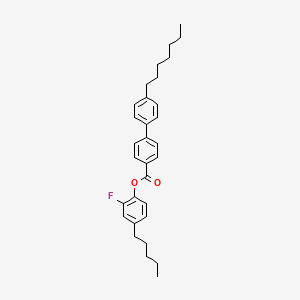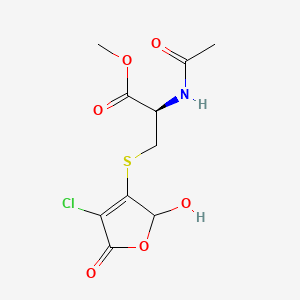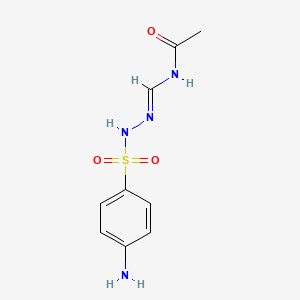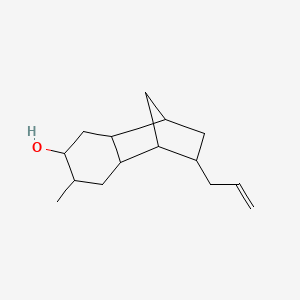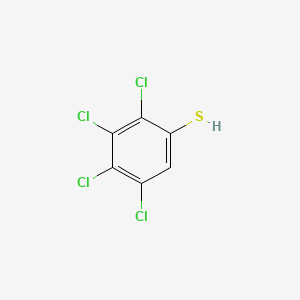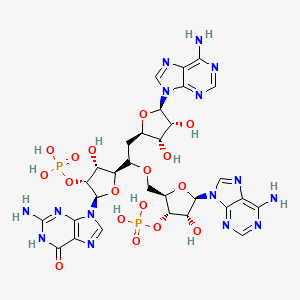
Bis((carboxymethyl)trimethylammonium) (1)-malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((carboxymethyl)trimethylammonium) (1)-malate is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of carboxymethyl and trimethylammonium groups attached to a malate backbone, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((carboxymethyl)trimethylammonium) (1)-malate typically involves the reaction of trimethylamine with a carboxymethylating agent, followed by the introduction of the malate moiety. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product. For instance, the reaction may be carried out at elevated temperatures with a catalyst to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis((carboxymethyl)trimethylammonium) (1)-malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The carboxymethyl and trimethylammonium groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Bis((carboxymethyl)trimethylammonium) (1)-malate has found applications in various scientific research fields, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis, where its unique structure can facilitate specific chemical transformations.
Biology: In biological research, this compound is employed in studies involving enzyme activity and protein interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of Bis((carboxymethyl)trimethylammonium) (1)-malate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which underlie its various effects and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Bis((carboxymethyl)trimethylammonium) (1)-malate include:
1,3-Bis(carboxymethyl)imidazolium chloride: Known for its catalytic properties in organic synthesis.
Bis(trifluoromethanesulfonyl)imide: Used in ionic liquids and lithium-ion batteries.
Bis(benzimidazole) complexes: Studied for their biological properties and potential therapeutic applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of carboxymethyl and trimethylammonium groups attached to a malate backbone
Propriétés
Numéro CAS |
93778-41-7 |
|---|---|
Formule moléculaire |
C14H28N2O9 |
Poids moléculaire |
368.38 g/mol |
Nom IUPAC |
carboxymethyl(trimethyl)azanium;2-hydroxybutanedioate |
InChI |
InChI=1S/2C5H11NO2.C4H6O5/c2*1-6(2,3)4-5(7)8;5-2(4(8)9)1-3(6)7/h2*4H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9) |
Clé InChI |
KQPNZKNLRUIXBZ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



